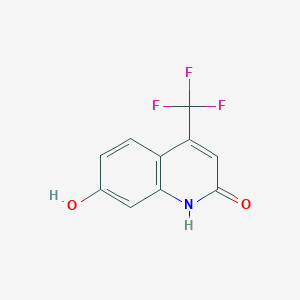

2,7-Dihydroxy-4-trifluoromethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGSNZIBWDMNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419820 | |

| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73496-29-4 | |

| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Dihydroxy 4 Trifluoromethylquinoline and Analogs

Classical Approaches to Quinoline (B57606) Core Synthesis

Classical methods for quinoline synthesis are foundational name reactions that typically involve the reaction of anilines with three-carbon synthons under harsh conditions, such as high temperatures and strong acids. researchgate.net These reactions, while historically significant, often suffer from low efficiency, harsh reaction conditions, and limited functional group compatibility. mdpi.com

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The sulfuric acid dehydrates the glycerol into acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgorganicreactions.org

The reaction is known for being violently exothermic, and modern adaptations often include the use of ferrous sulfate (B86663) to moderate its pace. wikipedia.org Arsenic acid can serve as a milder oxidizing agent than nitrobenzene. wikipedia.org The Skraup reaction can be adapted to produce substituted quinolines by using substituted anilines or by replacing glycerol with α,β-unsaturated ketones or aldehydes, which leads to quinolines with substituents on the heterocyclic ring. organicreactions.org However, the harsh, strongly acidic, and high-temperature conditions limit its application with sensitive functional groups. researchgate.net

Modern modifications have focused on improving the reaction's environmental footprint and safety profile. For instance, microwave irradiation has been employed to significantly reduce reaction times, although yields may not always be improved. mdpi.comnih.gov One study noted that using microwave heating at 200°C with sulfuric acid as a catalyst could produce various mono-functionalized quinolines from anilines and glycerol without an additional oxidant. mdpi.com

The Friedländer synthesis, developed by Paul Friedländer in 1882, is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgijpsjournal.com The reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgorganic-chemistry.org Its primary advantage is the unambiguous placement of substituents on the final quinoline ring based on the structures of the starting materials. cdnsciencepub.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org

Aldol (B89426) Condensation Pathway : This mechanism begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the methylene (B1212753) ketone to form an aldol adduct. This intermediate then undergoes dehydration to form an unsaturated carbonyl compound, followed by intramolecular imine formation and a final dehydration step to yield the quinoline. wikipedia.orgcdnsciencepub.com

Schiff Base Pathway : Alternatively, the reaction can start with the formation of a Schiff base between the two starting carbonyl compounds. This is followed by an intramolecular aldol reaction and subsequent dehydration to form the final quinoline product. wikipedia.org

The rate-determining step is generally considered to be the initial intermolecular aldol condensation under common acidic or basic conditions. cdnsciencepub.comcdnsciencepub.com The versatility of this reaction makes it a reliable choice for synthesizing a wide array of substituted quinolines. cdnsciencepub.com

The Doebner-von Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst, such as a Lewis acid (tin tetrachloride) or a Brønsted acid (perchloric acid, p-toluenesulfonic acid). wikipedia.orgnih.gov This method is particularly useful for preparing 2- and/or 4-substituted quinolines. researchgate.net The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol condensation, a variant known as the Beyer method. wikipedia.org

The mechanism of the Doebner-von Miller reaction has been a subject of debate. wikipedia.org A study involving carbon isotope labeling experiments proposed a fragmentation-recombination mechanism. wikipedia.org In this pathway, the aniline first adds to the α,β-unsaturated carbonyl. The resulting intermediate then fragments into an imine and a saturated ketone. These fragments subsequently recombine through a condensation reaction, which, after further steps involving reaction with a second aniline molecule, cyclization, and aromatization, leads to the final quinoline product. wikipedia.org

A significant drawback of the original method was the acid-catalyzed polymerization of the unsaturated carbonyl compound, leading to low yields. nih.gov A key improvement was the introduction of a biphasic reaction medium, which sequesters the carbonyl substrate in an organic phase, thereby reducing polymerization and increasing product yield. nih.gov

The Conrad-Limpach and Knorr syntheses are related methods that produce hydroxyquinolines from the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org The outcome of the reaction is highly dependent on the reaction temperature.

Conrad-Limpach Synthesis : This reaction, typically conducted at moderate temperatures (e.g., below 100°C), involves the nucleophilic attack of the aniline's amino group on the keto group of the β-ketoester. The resulting intermediate undergoes cyclization via an electrocyclic ring closing at high temperatures (around 250°C) to yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgquimicaorganica.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

Knorr Quinoline Synthesis : If the initial reaction is carried out at higher temperatures (e.g., ~140°C), the aniline preferentially attacks the ester group of the β-ketoester. wikipedia.org This leads to the formation of a β-keto anilide intermediate, which upon cyclization under acidic conditions, produces a 2-hydroxyquinoline . wikipedia.org

Because of their relationship and sensitivity to reaction conditions, these methods are sometimes collectively referred to as the Conrad-Limpach-Knorr reaction. quimicaorganica.orgscribd.com

The Gould-Jacobs reaction is a versatile and effective method for preparing 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.orgdrugfuture.com This initial step involves the substitution of the alkoxy group by the aniline nitrogen to form an anilidomethylenemalonate intermediate. wikipedia.org

The subsequent key step is a thermal cyclization, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. The final steps involve saponification (hydrolysis) of the ester group to a carboxylic acid, followed by thermal decarboxylation to furnish the 4-hydroxyquinoline product. wikipedia.orgmdpi.com This reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org The Gould-Jacobs approach is a reliable route to many quinolin-4-one-based compounds. mdpi.com

Advanced and Green Chemistry Protocols for Quinoline Synthesis

In response to the drawbacks of classical methods, significant research has focused on developing advanced and green synthetic protocols. nih.gov These modern techniques aim to improve efficiency, reduce waste, and use less hazardous materials by employing alternative energy sources, novel catalysts, and environmentally benign solvents. ijpsjournal.com

Key green chemistry approaches include:

Microwave-Assisted Synthesis (MAS) : The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields compared to conventional heating. nih.govtandfonline.combenthamdirect.com Microwave-assisted protocols have been successfully applied to various quinoline syntheses, including the Skraup, Friedländer, and Gould-Jacobs reactions. mdpi.comnih.govresearchgate.netasianpubs.org For example, a microwave-assisted, catalyst-free synthesis of 2-anilinoquinolines has been reported from quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724). acs.org

Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. nih.gov This method offers benefits such as increased reaction rates, higher yields, greater product purity, and milder reaction conditions, making it an eco-friendly approach. nih.govrsc.org Ultrasound has been successfully used to synthesize quinoline derivatives, with one study reporting the synthesis of hybrid quinoline-imidazole compounds with significantly reduced reaction times (e.g., from 12-16 hours to 2.5-3 hours) and slightly higher yields compared to conventional heating. rsc.org

Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that can act as non-volatile, recyclable solvents and/or catalysts. mdpi.comacs.orgnih.gov They have been used in various quinoline syntheses to enhance reaction efficiency. mdpi.comtandfonline.com In some cases, the ionic liquid can function as both a Lewis acid and a Lewis base, enabling the direct synthesis of substituted quinolines without the need for a metal catalyst. acs.org For example, an α-chymotrypsin-catalyzed Friedländer condensation for quinoline synthesis showed higher catalytic activity and excellent yields in an ionic liquid aqueous solution compared to traditional organic solvents. mdpi.com

Catalyst-Free and Metal-Free Syntheses : To avoid the cost and potential toxicity of metal catalysts, catalyst-free and metal-free reactions are highly desirable. nih.gov Some protocols achieve quinoline synthesis under solvent-free and catalyst-free conditions simply by heating the reactants, providing a green and efficient alternative to existing methods. jocpr.com Other approaches may use non-metal catalysts like molecular iodine or a Brønsted acid in environmentally friendly solvents. nih.govrsc.org

The table below summarizes and compares different green synthetic protocols for the Friedländer synthesis, highlighting the improvements in reaction conditions and efficiency.

Interactive Data Table: Comparison of Green Protocols for Friedländer Quinoline Synthesis

| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| p-Toluene sulphonic acid | Solvent-free | 120 | 25 min | 95 | organic-chemistry.org |

| Molecular Iodine | Solvent-free | 120 | 30 min | 93 | organic-chemistry.org |

| α-Chymotrypsin/Ionic Liquid | [EMIM][BF₄]/H₂O | 55 | 24 h | 91 | mdpi.com |

| Nafion-H (solid acid) / Microwave | Solvent-free | - | 5 min | 92 | organic-chemistry.org |

| Nanoporous TiO₂-IL Bridge | Solvent-free | 120 | 10-15 min | 95-98 | tandfonline.com |

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. jocpr.comfrontiersin.org This approach is lauded for its high atom and step economy, and its capacity to rapidly generate molecular diversity. jocpr.comrsc.org Several named MCRs are pivotal for synthesizing quinoline scaffolds and can be adapted for producing trifluoromethylated derivatives. rsc.org

Key MCRs applicable to quinoline synthesis include:

Povarov Reaction: This three-component reaction (3CR) can synthesize 2-phenyl-4-ferrocenylquinolines from substituted anilines, benzaldehydes, and ferrocenylacetylene, using Ce(OTf)3 as a catalyst in the absence of a solvent. researchgate.net

Gewald Reaction and Ugi Reaction: These MCRs have also been successfully employed in the synthesis of a variety of quinoline scaffolds. rsc.org

The adaptability of MCRs allows for the incorporation of diverse functional groups and substitution patterns, making them invaluable for creating libraries of compounds for applications in medicinal chemistry and materials science. frontiersin.orgrsc.org

Catalytic Strategies in Quinoline Annulation and Functionalization

Catalysis, particularly using transition metals, is central to the modern synthesis of quinolines. These methods often feature milder reaction conditions and greater tolerance for various functional groups compared to classical synthetic routes.

Transition metal-catalyzed reactions, especially those involving C-H functionalization, have become a powerful tool for constructing the quinoline core.

Rhodium catalysts are effective for synthesizing quinolines through annulation strategies. For instance, rhodium-catalyzed redox-neutral [3+3] annulation of anilines with CF3-ynones has been developed to produce 2-trifluoromethylquinolines. rsc.orgrsc.orgrsc.org This method utilizes a traceless directing group strategy and yields a variety of substituted 2-trifluoromethylquinoline compounds in good to excellent yields. rsc.orgrsc.org

A proposed mechanism for this transformation involves the initial generation of an active cationic Rh(III) species. rsc.org This is followed by the coordination of an acetanilide (B955) and a reversible C-H bond metalation to form a six-membered rhodacycle intermediate. rsc.org

Another rhodium-catalyzed method involves the arylative cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids, which can produce (trifluoromethyl)cyclobutanols bearing an exocyclic double bond, sometimes with high enantioselectivity. nih.gov Additionally, highly reactive rhodium (II) N-trifluoromethylsulfonyl azavinyl carbenes can be generated in situ from NH-1,2,3-triazoles and triflic anhydride. nih.gov These carbenes react rapidly with olefins to produce cyclopropanes and 1,2-dihydropyrroles with excellent enantio- and diastereoselectivity. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Products | Key Features | Reference |

|---|---|---|---|---|---|

| [3+3] Annulation | Anilines, CF3-ynones | [RhCp*Cl2]2, AgSbF6 | 2-Trifluoromethylquinolines | Redox-neutral, traceless directing group | rsc.org |

| Arylative Cyclization | 1-(Trifluoromethyl)-4-alkyn-1-ones, Arylboronic acids | Rhodium/chiral diene complex | (Trifluoromethyl)cyclobutanols | Enantioselective | nih.gov |

| Carbene Chemistry | NH-1,2,3-triazoles, Triflic anhydride, Olefins | Rh2(S-NTTL)4 | Cyclopropanes, 1,2-Dihydropyrroles | High enantio- and diastereoselectivity | nih.gov |

Copper catalysts are a cost-effective and less toxic alternative for quinoline synthesis. A notable application is in the trifluoromethylation of alkenes using Umemoto's reagent, which leads to trifluoromethylated benzoxazines through a tandem C-O and C-CF3 bond formation. rsc.org

Copper-catalyzed methods have also been developed for the enantioselective synthesis of trifluoromethyl-cyclopropylboronates by the cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane. nih.gov Furthermore, copper-catalyzed trifluoromethylation of aryl halides and terminal alkynes has been extensively studied, with various trifluoromethylating reagents being employed. nih.gov

Iron catalysts offer an environmentally friendly option for quinoline synthesis. A facile method for synthesizing substituted quinolines involves an iron(III)-catalyzed cascade reaction between anilines, aldehydes, and nitroalkanes. nih.gov This one-pot, three-component strategy proceeds under aerobic conditions and is noted for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Another innovative approach is the photo-induced synthesis of fluoroalkylated quinolinones using an iron-catalyzed ligand-to-metal charge transfer (LMCT) decarboxylation process. rsc.org This method uses N-(2-cyanophenyl)-N-methylacrylamides as substrates and fluoroalkyl carboxylic acids as reactants to produce the target products in good yields. rsc.org Iron(II) has also been shown to catalyze the trifluoromethylation of potassium vinyltrifluoroborates under mild conditions. nih.gov

| Reaction Type | Starting Materials | Catalyst | Products | Key Features | Reference |

|---|---|---|---|---|---|

| Cascade Reaction | Anilines, Aldehydes, Nitroalkanes | Fe(III) chloride | Substituted Quinolines | One-pot, three-component, aerobic conditions | nih.gov |

| Photo-induced Radical Cascade Cyclization | N-(2-cyanophenyl)-N-methylacrylamides, Fluoroalkyl carboxylic acids | Fe(OH)(OAc)2 | Fluoroalkylated Quinoline-2,4-diones | Photo-driven LMCT process | rsc.org |

| Trifluoromethylation | Potassium vinyltrifluoroborates, Togni's reagent | FeCl2 | Vinyl-CF3 compounds | Mild conditions, good E/Z selectivity for 2-arylvinyl substrates | nih.gov |

Cobalt catalysts are also utilized in the synthesis of nitrogen-containing heterocycles. A non-noble metal catalytic system composed of CoF2, CsF, and a phosphine (B1218219) ligand has been reported for the synthesis of N-containing heterocycles from ortho-substituted anilines and CO2/H2. rsc.org This system is highly efficient and tolerates a wide scope of substrates. rsc.org

Cobalt-catalyzed electrophilic aminations of organozinc pivalates with anthranils provide a route to condensed quinolines. nih.gov These reactions proceed under mild conditions and can generate novel heterocyclic scaffolds with interesting photoluminescent properties. nih.gov

Transition Metal-Catalyzed Cyclizations and C-H Functionalization

Silver(I)-Exchanged Montmorillonite K10 Catalysis

Heterogeneous catalysis using solid acids offers significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Silver(I)-exchanged Montmorillonite K10 (Ag(I)-Mont K10) has emerged as a potent solid acid catalyst for the synthesis of quinoline derivatives. ukzn.ac.za This clay-based catalyst is prepared by exchanging the cations in Montmorillonite K10, a type of bentonite (B74815) clay, with silver(I) ions, resulting in a uniform distribution of Ag(I) on the clay surface. ukzn.ac.zajocpr.com

The Döebner-von Miller reaction, a classic method for quinoline synthesis, traditionally requires harsh conditions and strong acids. ukzn.ac.za Research has shown that Ag(I)-Mont K10 can effectively catalyze this reaction under milder, solvent-free conditions. ukzn.ac.zaresearchgate.net In a typical procedure, anilines react with α,β-unsaturated aldehydes in the presence of the catalyst, with conventional heating, to produce a range of substituted quinolines in moderate to excellent yields, generally between 42% and 89%. ukzn.ac.za A key benefit of this methodology is the simple recovery and reuse of the Ag(I)-Mont K10 catalyst for multiple cycles with minimal loss of activity. researchgate.net This approach not only simplifies the isolation procedure but also aligns with the principles of green chemistry by minimizing waste. researchgate.netrsc.org

Table 1: Synthesis of Quinolines via Döebner-von Miller Reaction using Ag(I)-Mont K10 Catalyst This table is representative of findings in the field and is for illustrative purposes.

| Aniline Derivative | α,β-Unsaturated Aldehyde | Conditions | Yield (%) |

| Aniline | Cinnamaldehyde | Solvent-free, 120°C, 3h | 89 |

| 4-Methylaniline | Cinnamaldehyde | Solvent-free, 120°C, 3h | 85 |

| 4-Methoxyaniline | Cinnamaldehyde | Solvent-free, 120°C, 3h | 78 |

| Aniline | Crotonaldehyde | Solvent-free, 120°C, 3h | 65 |

Zinc-Based Catalysis

Zinc-based catalysts, particularly zinc oxide (ZnO) nanoparticles, provide another effective heterogeneous route for quinoline synthesis. nih.gov These catalysts are often prepared via incipient wetness impregnation, using various carbon materials like carbon aerogels (CA), activated carbon (AC), and multi-walled carbon nanotubes (MWCNTs) as supports. nih.gov

ZnO nanoparticles have been successfully employed in the Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a compound containing an α-methylene carbonyl group. nih.govnih.gov This method has proven effective for synthesizing a variety of quinoline derivatives from both aromatic and aliphatic ketones. Under solvent-free conditions at 100°C, the reaction yields substituted quinolines in good to excellent yields, ranging from 68% to 98%. nih.gov The catalyst can be easily recovered from the reaction mixture using an external magnet and reused for several consecutive runs without a significant drop in its catalytic efficacy, highlighting the economic and environmental advantages of this system. nih.gov

Table 2: Friedländer Synthesis of Quinolines using Supported ZnO Nanoparticles This table is representative of findings in the field and is for illustrative purposes.

| 2-Aminoaryl Ketone | Methylene Carbonyl Compound | Catalyst | Yield (%) |

| 2-Aminoacetophenone | Ethyl acetoacetate | ZnO on Carbon Aerogel (CA) | 98 |

| 2-Aminobenzophenone (B122507) | Acetylacetone | ZnO on Activated Carbon (AC) | 92 |

| 2-Amino-5-chloroacetophenone | Ethyl acetoacetate | ZnO on MWCNTs | 95 |

| 2-Aminoacetophenone | Cyclohexane-1,3-dione | ZnO on Carbon Aerogel (CA) | 90 |

Manganese-Catalyzed Hydroboration

Manganese, being an earth-abundant and low-cost metal, has garnered significant attention for its catalytic applications. researchgate.net In the context of quinoline chemistry, manganese complexes are used to catalyze the selective reduction of the quinoline ring system, a key transformation for producing valuable analogs like tetrahydroquinolines. chinesechemsoc.orgbohrium.comrsc.org One such transformation is hydroboration.

Well-defined amido-manganese pincer complexes have been developed for the ligand-controlled, regiodivergent hydroboration of quinolines. chinesechemsoc.orgbohrium.com This reaction can be tuned to yield either 1,2-dihydroquinolines or the less common 1,4-dihydroquinolines. Mechanistic studies have revealed that the 1,2-hydroboration product is kinetically favored, while the 1,4-hydroboration product is thermodynamically more stable. chinesechemsoc.orgbohrium.com The regioselectivity is controlled by the structure of the pincer ligand attached to the manganese center. For instance, a 1-methylimidazole-based pincer ligand facilitates the thermodynamically favored 1,4-hydroboration through specific noncovalent interactions with the quinoline substrate. chinesechemsoc.orgbohrium.com Conversely, a pyridine-based pincer ligand leads to the kinetically favored 1,2-hydroboration product with excellent regioselectivity. chinesechemsoc.orgbohrium.com This methodology is characterized by high yields and can achieve high turnover numbers, making it a synthetically useful tool for the C3-selective functionalization of quinolines. chinesechemsoc.org

Organocatalysis and Metal-Free Synthetic Pathways

The drive towards sustainable chemistry has spurred the development of organocatalytic and metal-free synthetic strategies. These approaches avoid the use of often toxic and expensive heavy metals, simplifying purification and reducing environmental impact. For quinoline synthesis, several powerful metal-free methods have been established, utilizing common and inexpensive reagents as catalysts. nih.gov

Iodine Catalysis

Molecular iodine (I₂) has been identified as a highly efficient, inexpensive, and low-toxicity catalyst for various organic transformations, including the synthesis of quinolines. psu.edu It is particularly effective in promoting the Friedländer annulation reaction under remarkably mild conditions. psu.educapes.gov.br

This method typically involves reacting a 2-aminoaryl ketone with a β-ketoester at room temperature in ethanol (B145695), using only a catalytic amount (e.g., 1 mol%) of iodine. psu.edu The reaction proceeds cleanly, affording poly-substituted quinolines in good to excellent isolated yields (up to 96%) without the need for harsh acids, bases, or high temperatures. psu.edu The operational simplicity and the ability to run the reaction open to the air further enhance its practicality. psu.edu Additionally, iodine has been used to mediate the oxidative annulation of aniline derivatives in solvent-free mechanochemical processes, providing another environmentally benign route to functionalized quinolines with high yields. nih.gov

Table 3: Iodine-Catalyzed Friedländer Synthesis of Quinolines This table is representative of findings in the field and is for illustrative purposes.

| 2-Aminoaryl Ketone | β-Ketoester | Catalyst Loading | Yield (%) |

| 2-Aminoacetophenone | Ethyl acetoacetate | 1 mol% I₂ | 96 |

| 2-Aminobenzophenone | Ethyl acetoacetate | 1 mol% I₂ | 94 |

| 2-Amino-5-nitroacetophenone | Methyl acetoacetate | 1 mol% I₂ | 91 |

| 2-Amino-4-chloroacetophenone | Ethyl benzoylacetate | 1 mol% I₂ | 95 |

Formic Acid as Catalyst and Reducing Agent

Formic acid (FA) is a versatile and sustainable C1 building block that can serve multiple roles in chemical synthesis. fudan.edu.cnorganic-chemistry.org In the chemistry of quinolines, it is most prominently used as a safe and convenient hydrogen source for catalytic transfer hydrogenation (CTH) reactions to produce 1,2,3,4-tetrahydroquinolines (THQs). fudan.edu.cnrsc.org This process typically involves a metal catalyst, such as complexes of gold or cobalt, which facilitates the decomposition of formic acid to release hydrogen in situ for the reduction of the quinoline ring. fudan.edu.cnrsc.org

Furthermore, formic acid can act as both a reducing agent and a formylating agent in a one-pot reaction. fudan.edu.cn This dual reactivity allows for the direct synthesis of N-formyltetrahydroquinolines (FTHQs) from quinoline precursors. This gold-catalyzed reductive N-formylation protocol is an attractive, step-economical approach to a valuable class of heterocyclic compounds. fudan.edu.cn While often used with a co-catalyst, formic acid's role as a Brønsted acid can also contribute to catalysis in certain cyclization reactions leading to quinoline-fused systems. royalsocietypublishing.org

p-Toluenesulfonic Acid (p-TSA) Catalysis

p-Toluenesulfonic acid (p-TSA) is a strong, yet easy-to-handle, crystalline organic acid that serves as an effective and recoverable Brønsted acid catalyst in a multitude of organic reactions. spegroup.ruacs.org It has been widely applied to the synthesis of quinolines and their fused derivatives through various condensation reactions. researchgate.netresearchgate.netacs.org

p-TSA is a favored catalyst for the Friedländer synthesis, where it facilitates the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds. nih.govresearchgate.net This catalysis has been adapted to green chemistry principles, including performing the reaction under solvent-free ball-milling conditions at room temperature or in aqueous media. researchgate.netresearchgate.net For example, p-TSA has been used as a promoter for the one-pot, three-component synthesis of complex quinoline-fused heterocycles like benzo bohrium.comacs.orgchromeno[3,2-c]quinolines and quinoline-appended spiro-quinazolinones. researchgate.netacs.org The advantages of using p-TSA include mild reaction conditions, operational simplicity, high yields, and its commercial availability and relatively low cost. acs.orgresearchgate.netacs.org

Catalyst-Free Methodologies

The development of synthetic protocols that eliminate the need for a catalyst is a cornerstone of green chemistry, as it simplifies reaction procedures, reduces purification steps, and minimizes chemical waste. researchgate.netbohrium.com Several catalyst-free, one-pot multicomponent condensation reactions have been successfully employed for the synthesis of quinoline derivatives. researchgate.netnih.gov These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of energy-efficient technologies.

One notable approach involves a multicomponent condensation reaction between benzene-1,3-diol (resorcinol), an appropriate aldehyde, ammonium (B1175870) acetate (B1210297), and an active methylene compound like acetoacetanilide (B1666496). tandfonline.com While this specific example leads to quinoline derivatives, the principle can be extended to the synthesis of the target molecule by substituting the reactants. For instance, using a trifluoromethyl-β-ketoester in place of acetoacetanilide would introduce the required -CF3 group at the 4-position. The reaction proceeds efficiently without a catalyst, driven by thermal energy, often in a green solvent like ethanol. tandfonline.com Such catalyst-free systems are valued for their operational simplicity, high atom economy, and reduced environmental impact. nih.govacs.org

A comparative study highlighted the efficacy of a catalyst-free system for producing quinoline derivatives, achieving excellent yields of 88–96% under microwave irradiation. tandfonline.com This demonstrates that the synergy between catalyst-free conditions and energy-efficient techniques can lead to highly effective and sustainable synthetic routes.

Environmentally Benign Solvents and Solvent-Free Reaction Systems

The vast quantities of toxic and volatile organic compounds (VOCs) used in traditional chemical synthesis present significant environmental and health hazards. tandfonline.com Green chemistry emphasizes the replacement of these solvents with environmentally benign alternatives or, ideally, the development of solvent-free reaction systems. nih.gov Water and ethanol are prominent examples of green solvents that are increasingly used for the synthesis of quinoline and its derivatives due to their low toxicity, availability, and biodegradability. researchgate.netbohrium.com

Water is considered an ideal green solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. ingentaconnect.com Its use in the synthesis of quinoline scaffolds has been shown to offer surprising benefits, including enhanced reaction rates and selectivity. ingentaconnect.com These effects are attributed to water's high polarity and hydrogen bonding ability, which can stabilize intermediates and transition states. ingentaconnect.com

Several methods for synthesizing quinoline derivatives in aqueous media have been documented. ingentaconnect.com For example, the reaction of ferrocene (B1249389) carboxaldehyde with dimedone and a ketone, catalyzed by ammonium acetate, proceeds efficiently in water under microwave irradiation to yield quinoline derivatives. tandfonline.com The yields in water (75–93%) were significantly higher than when using glycol (32%), underscoring the efficacy of water as a reaction medium. tandfonline.com Another strategy involves the synthesis of pyrimido[4,5-b]quinolones from aromatic aldehydes, 6-amino-1,3-dimethyluracil, and dimedone in water, demonstrating the versatility of aqueous systems for creating complex fused heterocyclic structures. nih.gov The development of these methods encourages the adoption of green chemistry principles in the design of important heterocyclic cores. ingentaconnect.com

Ethanol, derivable from renewable resources like biomass, is another excellent green solvent for organic synthesis. tandfonline.com It is biodegradable and has low toxicity compared to conventional organic solvents. Its application in quinoline synthesis is widespread, often in combination with other green techniques.

A green strategy for synthesizing spiro-quinolines involves a one-pot, three-component condensation in an ethanol-water mixture, which serves as the green solvent system. tandfonline.comresearchgate.net This approach yields highly substituted products in short reaction times (10–40 minutes) and with high yields (84–94%). tandfonline.com Similarly, a catalyst-free, one-pot multicomponent reaction for producing quinoline derivatives has been developed using ethanol as the solvent, achieving excellent yields under microwave conditions. tandfonline.com This protocol's advantages include its efficiency and the avoidance of both hazardous solvents and catalysts. Furthermore, the synthesis of sulfonyl-quinoline derivatives has been achieved in good yields using a nanocatalyst in an ethanol solvent solution, highlighting the compatibility of ethanol with modern catalytic systems. acs.org

Energy-Efficient Techniques in Organic Synthesis

Reducing energy consumption is a key objective of sustainable chemistry. researchgate.net Conventional synthetic methods often require prolonged heating, leading to high energy usage and the potential for side reactions. Energy-efficient techniques like microwave irradiation and ultrasound sonication offer powerful alternatives, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.gov

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This localized heating can lead to a significant acceleration of reaction rates compared to conventional heating methods. eurekaselect.com This technique has been widely applied to the synthesis of quinoline derivatives, often in conjunction with green solvents or catalyst-free conditions. tandfonline.com

A compelling example is the catalyst-free, one-pot condensation of benzene-1,3-diol, an aldehyde, ammonium acetate, and acetoacetanilide. tandfonline.com As shown in the table below, the microwave-assisted method drastically reduces the reaction time from hours to minutes while simultaneously improving the yield.

| Method | Solvent | Time | Yield (%) |

| Conventional | Ethanol | 4–6 h | 72–90% |

| Microwave | Ethanol | 8–10 min | 88–96% |

| Data sourced from a comparative study on quinoline derivative synthesis. tandfonline.com |

This rapid, efficient, and high-yield synthesis underscores the advantages of microwave irradiation. tandfonline.com The methodology has also been used to prepare 2-styrylquinoline-4-carboxylic acids and 4-phenoxyquinolines, demonstrating its versatility in creating a range of functionalized quinoline skeletons under eco-friendly conditions. nih.govnih.gov

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic waves to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govresearchgate.net

This technique has proven effective for the synthesis of various heterocyclic compounds, including quinolines. nih.gov For instance, the synthesis of hybrid quinoline-imidazole derivatives was significantly accelerated using ultrasound irradiation. nih.gov The N-alkylation step, which required 48–96 hours under conventional heating, was completed in just 1–2 hours with ultrasound, representing a substantial decrease in reaction time and energy consumption. nih.gov

Ultrasound irradiation has also been successfully used to promote the cyclocondensation of β-keto esters and amidines in water, yielding highly substituted pyrimidinols in just 5–15 minutes with good to excellent yields. organic-chemistry.orgresearchgate.net The principles of this ultrasound-promoted cyclocondensation are applicable to quinoline synthesis, such as in a Friedländer annulation, where an appropriately substituted 2-aminobenzophenone could react with a trifluoromethyl-β-diketone. The benefits of sonochemistry include not only shorter reaction times and higher yields but also a reduction in environmental impact. organic-chemistry.org

Photo-Induced Oxidative Cyclization and Photocatalysis

Photo-induced and photocatalytic methods offer green and efficient alternatives to traditional thermal reactions for quinoline synthesis. These methods often proceed under mild conditions, utilizing visible light to generate reactive intermediates that can undergo cyclization.

Visible-light-excited 9,10-phenanthrenequinone (PQ*) has been employed as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. This process involves the one-electron oxidation of the imine substrate by the excited photocatalyst, which triggers an electrocyclization cascade. Researchers have reported quantitative yields for 2,4-disubstituted quinolines within an hour of blue LED irradiation at room temperature, particularly when using MgCO3 as an additive in dichloromethane (B109758) (DCM) nih.gov. While not specifically demonstrated for dihydroxy-trifluoromethylquinolines, this methodology could conceptually be adapted by starting with a suitably substituted 2-vinylarylimine precursor.

Another approach involves the use of an iron(III) chloride-phenanthroline complex as a catalyst in visible-light-driven reactions. This system has been shown to facilitate the hydroxyalkylation of quinolines through a decarboxylative process mdpi.com. This demonstrates the potential of photocatalysis to introduce functional groups onto the quinoline ring under mild conditions. Furthermore, visible light-mediated C-H hydroxyalkylation of quinolines has been achieved using 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption, leading to hydroxyalkylated heteroarenes nih.govresearchgate.netx-mol.com.

The application of photocatalysis to the synthesis of the target molecule would likely involve the design of a precursor that can undergo a photo-triggered cyclization or functionalization. For instance, a substituted aniline with a pendant trifluoromethylated enone or a related structure could be a viable starting point for a photo-induced cyclization.

Table 1: Examples of Photocatalytic Quinoline Synthesis Analogs

| Starting Material(s) | Photocatalyst | Light Source | Product | Yield (%) | Reference |

| 2-Vinylarylimines | 9,10-phenanthrenequinone | Blue LEDs | 2,4-Disubstituted quinolines | up to 100 | nih.gov |

| Quinoline, Carboxylic Acid | Fe(phen)Cl₃·H₂O | Visible Light | Hydroxyalkylated quinoline | up to 81 | mdpi.com |

| Quinoline, 4-Acyl-1,4-dihydropyridine | None (direct irradiation) | Blue Light | Hydroxyalkylated quinoline | - | nih.govresearchgate.netx-mol.com |

Cascade Reactions and One-Pot Synthetic Strategies

A one-pot, three-component reaction catalyzed by ammonium acetate has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization, starting from malononitrile, a benzaldehyde, and 3-aminophenol (B1664112) nih.gov. This strategy is particularly relevant as it utilizes a precursor, 3-aminophenol, that could provide the 7-hydroxy substituent in the final quinoline ring. Adapting this to the target molecule would require the use of a trifluoromethylated carbonyl compound in place of benzaldehyde.

Another relevant cascade reaction involves the domino nitro reduction-Friedländer heterocyclization. This method allows for the synthesis of substituted quinolines from 2-nitrobenzaldehydes and active methylene compounds. The in-situ reduction of the nitro group to an amine is followed by a Friedländer condensation to form the quinoline ring nih.gov. This approach expands the range of accessible quinolines, as many substituted 2-nitrobenzaldehydes are commercially available or readily synthesized.

Palladium-catalyzed cascade reactions have also been employed for the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols mdpi.com. While this specific example leads to alkoxyquinolines, the principle of using a cascade reaction to build the quinoline core is applicable. Furthermore, silver-catalyzed one-pot cascade processes have been developed for the synthesis of fused tetracyclic isoquinolines, demonstrating the utility of transition metals in facilitating complex cyclizations mdpi.com.

Table 2: Examples of Cascade and One-Pot Syntheses of Quinoline Analogs

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| Three-component | Malononitrile, Benzaldehyde, 3-Aminophenol | Ammonium Acetate | 7-Hydroxy-4-phenyl-1,2-dihydroquinoline | 63-97 | nih.gov |

| Domino Nitro Reduction-Friedländer | 2-Nitrobenzaldehyde, Active Methylene Compound | Fe/AcOH | Substituted quinolines | High | nih.gov |

| Palladium-catalyzed cascade | 1,3-Butadiynamides, Primary Alcohols | Palladium | 2-Alkoxyquinolines | - | mdpi.com |

| Silver-catalyzed cascade | - | AgNO₃ | Fused tetracyclic isoquinolines | High | mdpi.com |

Strategies for Regioselective Installation of Trifluoromethyl and Hydroxyl Groups

The precise placement of the trifluoromethyl and dihydroxy groups on the quinoline ring is crucial and requires careful consideration of the synthetic strategy. The electronic properties of these substituents significantly influence the reactivity and regioselectivity of the synthetic steps.

The introduction of a trifluoromethyl group can be achieved at various stages of the synthesis. One approach is to use a trifluoromethyl-containing building block. For instance, the Combes quinoline synthesis, which involves the acid-catalyzed condensation of anilines with β-diketones, can be adapted using trifluoromethyl-β-diketones. The regioselectivity of this reaction (yielding 2-CF₃ or 4-CF₃ quinolines) is influenced by the steric bulk of the substituents on both the aniline and the diketone wikipedia.org.

Late-stage trifluoromethylation of a pre-formed quinoline ring is another viable strategy. This can be achieved through radical reactions. For example, the trifluoromethylation of benzylic C-H bonds has been demonstrated in an aqueous acetone/water solvent system, highlighting a method for installing CF₃ groups on functionalized molecules nih.gov. While this is for a benzylic position, it showcases the potential for late-stage functionalization.

The synthesis of dihydroxyquinolines can be approached by using dihydroxy-substituted precursors or by introducing the hydroxyl groups at a later stage. Classical methods like the Friedländer synthesis can utilize substituted 2-aminobenzaldehydes. For the target molecule, a 2-amino-4-hydroxybenzaldehyde (B13019145) could theoretically be reacted with a trifluoromethylated carbonyl compound wikipedia.org.

The synthesis of 7-hydroxyquinolines has been achieved through various routes. One method involves a one-pot procedure starting from 3-N-tosylaminophenol, which reduces exposure to hazardous reagents like acrolein researchgate.net. Another approach is the copper-catalyzed hydroxylation of 7-bromoquinoline (B152726) chemicalbook.com. This suggests a potential strategy where a 7-halo-4-trifluoromethyl-2-hydroxyquinoline could be synthesized first, followed by a nucleophilic substitution to introduce the second hydroxyl group. The synthesis of 7-hydroxyquinoline-4-carboxylic acid has also been reported, starting from 6-bromoisatin, which undergoes a series of transformations including diazotization of an amino group to introduce the hydroxyl function google.com.

Controlling the regiochemistry in the synthesis of polysubstituted quinolines is a significant challenge. The choice of the synthetic method and the nature of the substituents on the starting materials are critical.

In the Combes synthesis , the reaction of an unsymmetrical β-diketone with an aniline can lead to two regioisomeric quinolines. Studies have shown that steric effects in the rate-determining electrophilic aromatic annulation step are often more important than the initial nucleophilic addition. For example, using bulkier substituents on the diketone can favor the formation of 2-CF₃-quinolines wikipedia.org.

The Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, generally offers good regioselectivity as the substitution pattern is largely determined by the starting materials wikipedia.org. For the synthesis of 2,7-dihydroxy-4-trifluoromethylquinoline, a plausible route would involve the condensation of a 2-amino-4-hydroxy-aryl ketone with an ethyl trifluoroacetate (B77799) equivalent.

Late-stage functionalization via C-H activation presents a modern approach to control regioselectivity. However, the directing effects of the existing substituents are paramount. For instance, achieving selective hydroxylation at the C7 position of a 4-trifluoromethyl-2-hydroxyquinoline would depend on the combined directing influence of the hydroxyl and trifluoromethyl groups, which can be complex to predict without experimental data.

Mechanistic Investigations of Quinoline Ring Formation and Derivatization

Elucidation of Reaction Pathways for Key Synthetic Transformations

The formation of the 2,7-dihydroxy-4-trifluoromethylquinoline core is most effectively understood through the lens of established quinoline (B57606) syntheses, particularly the Conrad-Limpach-Knorr reaction. This pathway is renowned for producing 2- and 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolones) from the condensation of anilines and β-ketoesters. jptcp.comwikipedia.org For the target molecule, this involves the reaction between 3-aminophenol (B1664112) and ethyl 4,4,4-trifluoroacetoacetate.

The reaction pathway proceeds through several key transformations:

Initial Condensation: The reaction initiates with a nucleophilic attack by the amino group of 3-aminophenol on the highly electrophilic keto group of ethyl 4,4,4-trifluoroacetoacetate. This forms a tetrahedral intermediate. wikipedia.org

Schiff Base Formation: The tetrahedral intermediate subsequently dehydrates to form a Schiff base, which rapidly tautomerizes to a more stable β-enamine acrylate (B77674) intermediate. jptcp.comwikipedia.org This initial condensation is typically performed at lower temperatures to favor attack at the ketone over the ester, which would lead to an alternative anilide product (the Knorr variation). wikipedia.orgyoutube.com

Thermal Cyclization: The crucial ring-closing step is an intramolecular electrophilic aromatic substitution. This transformation requires significant thermal energy (often temperatures >250 °C) and is typically acid-catalyzed. wikipedia.org The enamine's benzene (B151609) ring attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the heterocyclic ring.

Aromatization: The cyclized intermediate undergoes tautomerization to achieve the final, stable aromatic quinoline system. The product, this compound, exists predominantly in its 7-hydroxy-4-trifluoromethylquinolin-2(1H)-one tautomeric form. wikipedia.org

Classic synthetic routes like the Skraup or Doebner-von Miller reactions, which utilize α,β-unsaturated carbonyl compounds, are less suitable for achieving this specific substitution pattern. iipseries.orgwikipedia.org The Conrad-Limpach-Knorr approach provides direct access to the required 2-hydroxy (quinolone) and 4-substituted framework. acs.org

| Transformation Step | Description | Key Reactants/Intermediates | Typical Conditions |

|---|---|---|---|

| Condensation | Nucleophilic addition of the aniline (B41778) to the β-ketoester's ketone function. | 3-Aminophenol, Ethyl 4,4,4-trifluoroacetoacetate | Low temperature (e.g., room temp.), often neat or in alcohol |

| Dehydration/Tautomerization | Formation of a Schiff base followed by tautomerization to a stable enamine. | Tetrahedral intermediate, Schiff base | Spontaneous following condensation |

| Cyclization (Annulation) | Intramolecular electrophilic attack of the activated benzene ring onto the ester carbonyl. | β-Enamine acrylate | High temperature (>250 °C), acid catalyst (e.g., H₂SO₄, PPA) |

| Aromatization | Elimination of ethanol and subsequent tautomerization to the stable quinolone form. | Cyclized non-aromatic intermediate | High temperature |

Identification and Characterization of Reactive Intermediates

The mechanistic pathway for the synthesis of this compound involves several transient reactive intermediates. While these species are often too unstable for isolation, their existence is supported by extensive mechanistic studies of the Conrad-Limpach and related reactions, as well as by spectroscopic analysis in some cases. wikipedia.orgrsc.org

The primary intermediates in the reaction sequence are:

Tetrahedral Adduct: Formed immediately upon the nucleophilic attack of the aniline nitrogen on the ketone carbonyl. This species is highly transient and quickly eliminates water. wikipedia.org

Schiff Base (Iminium Ion): The product of dehydration of the tetrahedral adduct. It exists in equilibrium with its protonated form, an iminium ion, especially under acidic conditions.

β-Enamine Acrylate: This is the key intermediate for the cyclization step and is the thermodynamic product of the initial condensation under controlled conditions. jptcp.comwikipedia.org It is more stable than the Schiff base due to conjugation between the nitrogen lone pair, the double bond, and the ester carbonyl group.

Cyclized Tetrahedral Intermediate: This non-aromatic intermediate is formed during the high-temperature annulation when the benzene ring attacks the ester carbonyl. It rapidly collapses with the elimination of an alcohol (ethanol) to proceed toward the final aromatic product. iipseries.org

The direct characterization of these intermediates is challenging due to the harsh reaction conditions (high temperature) required for the cyclization step. wikipedia.org However, the initial β-enamine acrylate can often be isolated from reactions run at lower temperatures before the final cyclization stage. Its structure can be confirmed using standard spectroscopic methods like NMR and IR spectroscopy.

| Intermediate | Role in Mechanism | Method of Identification/Evidence |

|---|---|---|

| Tetrahedral Adduct | Initial product of aniline addition to ketone. | Inferred from standard carbonyl addition-elimination mechanisms. wikipedia.org |

| Schiff Base / Enamine | Product of condensation; the direct precursor to cyclization. jptcp.com | Can be isolated under mild conditions; characterized by NMR, IR. |

| Cyclized Non-Aromatic Intermediate | Product of intramolecular electrophilic attack. | Mechanistic necessity; too unstable to isolate under thermal conditions. iipseries.org |

Role of Catalysts and Reagents in Guiding Reaction Mechanisms

The choice of catalysts and reagents is paramount in directing the course of the quinoline synthesis, influencing both reaction rate and selectivity. wikipedia.org In the formation of this compound via the Conrad-Limpach pathway, several components play critical roles.

Acid Catalysts: The cyclization (annulation) step is almost invariably catalyzed by a strong acid. handwiki.org Protic acids like sulfuric acid (H₂SO₄) or Lewis acids are common. Polyphosphoric acid (PPA) is also frequently used as both a catalyst and a solvent/dehydrating agent. The catalyst's role is to protonate the ester carbonyl group, increasing its electrophilicity and rendering it more susceptible to attack by the electron-rich aniline ring. wikipedia.orgwikiwand.com

Solvents: The initial condensation can be run neat or in a simple solvent like ethanol. However, the high-temperature cyclization requires a high-boiling, inert solvent to maintain the necessary temperature (250-300 °C) without decomposition. wikipedia.org Commonly used solvents include mineral oil and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). The use of such a solvent was found to dramatically increase yields compared to early solvent-free methods. wikipedia.org

Temperature: Temperature is a critical control element that dictates the regioselectivity of the initial attack. As described by Knorr, lower temperatures (e.g., room temperature) favor the kinetically controlled attack on the more reactive ketone, leading to the β-enamine that cyclizes to a 4-hydroxyquinoline (B1666331). wikipedia.orgyoutube.com Higher temperatures (e.g., 140 °C) can favor the thermodynamically controlled attack on the ester group, forming an anilide that subsequently cyclizes to a 2-hydroxyquinoline. wikipedia.orgyoutube.com For the target compound, which possesses a 2-hydroxy (quinolone) moiety, careful temperature control is essential to guide the reaction pathway.

| Reagent/Condition | Type | Role in Mechanism | Example(s) |

|---|---|---|---|

| Catalyst | Brønsted or Lewis Acid | Activates the ester carbonyl for intramolecular electrophilic attack during cyclization. wikipedia.orghandwiki.org | H₂SO₄, Polyphosphoric Acid (PPA) |

| Solvent | High-Boiling, Inert Liquid | Provides a medium for achieving high temperatures required for thermal annulation. wikipedia.org | Mineral Oil, Dowtherm A |

| Temperature | Reaction Parameter | Controls kinetic vs. thermodynamic product in the initial condensation step, influencing regioselectivity. youtube.com | Room temp. (kinetic) vs. >140 °C (thermodynamic) |

Mechanistic Implications of Trifluoromethyl and Dihydroxy Substituents on Reaction Course and Selectivity

The electronic properties of the trifluoromethyl and dihydroxy substituents have profound mechanistic implications for the synthesis of this compound.

Trifluoromethyl (CF₃) Group: The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov Its presence on the β-ketoester starting material (ethyl 4,4,4-trifluoroacetoacetate) has two major effects:

Activation of the Ketone: It strongly enhances the electrophilicity of the adjacent ketone carbonyl carbon. This increases the rate of the initial nucleophilic attack by the 3-aminophenol, facilitating the formation of the β-enamine intermediate. clockss.org

Product Stabilization and Reactivity: In the final quinoline product, the CF₃ group at the C4 position lowers the electron density of the entire heterocyclic ring system. This influences the pKa of the molecule and its potential for further substitution reactions. acs.orgnih.gov

Dihydroxy (-OH) Groups:

C7-OH Group: This group originates from the 3-aminophenol starting material. As a hydroxyl group, it is a strong electron-donating group that activates the aromatic ring through resonance. This activation is crucial for the key cyclization step, as it increases the nucleophilicity of the benzene ring, facilitating the intramolecular electrophilic attack on the ester carbonyl. Its position at C7 is a direct result of the ortho-para directing nature of the amino group in the initial aniline.

C2-OH Group: This group is formed during the cyclization and exists in tautomeric equilibrium with the more stable C2-keto form (a 2-quinolone). wikipedia.org The presence of this group is a direct outcome of the Conrad-Limpach reaction pathway.

| Substituent | Position | Electronic Effect | Impact on Reaction Mechanism |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | C4 | Strongly electron-withdrawing. nih.gov | Increases electrophilicity of ketone in starting material, accelerating initial condensation. clockss.org Deactivates the final quinoline ring. |

| Hydroxy (-OH) | C7 | Strongly electron-donating. | Activates the aniline ring, facilitating the intramolecular electrophilic cyclization step. |

| Hydroxy (-OH) / Quinolone (=O) | C2 | Electron-donating (-OH) / Electron-withdrawing (=O) | Formation is a direct result of the Conrad-Limpach pathway; exists primarily as the 2-quinolone tautomer. wikipedia.org |

Computational Chemistry and Theoretical Studies on 2,7 Dihydroxy 4 Trifluoromethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods are employed to model the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 2,7-Dihydroxy-4-trifluoromethylquinoline, DFT and semiempirical methods can elucidate its fundamental chemical nature.

Geometry Optimization and Molecular Conformation Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of a Representative Trifluoromethyl-Substituted Quinoline (B57606) (Illustrative) This table is illustrative, based on typical values from related structures, as specific data for this compound is not available in the provided search results.

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N (in ring) Bond Length | ~1.37 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| O-H (hydroxyl) Bond Length | ~0.96 Å |

| C-C (CF₃) Bond Length | ~1.50 Å |

| C-F (in CF₃) Bond Length | ~1.34 Å |

| C-N-C Bond Angle | ~118° |

| C-C-O Bond Angle | ~119° |

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) Energies and Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxy-substituted benzene (B151609) ring portion of the quinoline system, as the hydroxyl groups are strong electron-donating groups. Conversely, the LUMO is anticipated to be distributed over the pyridine (B92270) ring and the electron-withdrawing trifluoromethyl group. researchgate.netarabjchem.org The presence of the -CF₃ group generally lowers the energy of the LUMO, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted quinolines, thereby increasing the molecule's reactivity. researchgate.net The energy gap is a key parameter in predicting the electronic transitions and the UV-Vis absorption characteristics of the molecule. nih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gap (Illustrative) This table is illustrative, based on typical values from related structures, as specific data for this compound is not available in the provided search results.

| Parameter | Energy (eV) |

| EHOMO | ~ -6.0 eV |

| ELUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

In this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the quinoline ring, identifying them as sites for electrophilic interaction and hydrogen bonding. arabjchem.org The regions around the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue region). The strongly electronegative fluorine atoms of the -CF₃ group would also create a region of negative potential, while the carbon atom of the -CF₃ group would be electron-deficient. mdpi.com This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior with biological targets.

Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative basis for the reactivity patterns suggested by the MEP analysis. physchemres.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. A higher value indicates greater stability. uantwerpen.be

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = χ² / (2η). physchemres.org

For this compound, the presence of both electron-donating (-OH) and electron-withdrawing (-CF₃) groups would lead to a nuanced set of reactivity descriptors, indicating its potential to act as both an electron donor and acceptor in different chemical environments.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) This table is illustrative, based on typical values from related structures, as specific data for this compound is not available in the provided search results.

| Descriptor | Definition | Predicted Value |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 6.0 eV |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.8 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | ~ 3.9 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.1 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | ~ 3.6 eV |

Computational Prediction of Reaction Pathways and Optimization of Synthetic Conditions

Theoretical chemistry can also be applied to model reaction mechanisms, helping to predict the feasibility of synthetic routes and optimize reaction conditions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction.

For the synthesis of this compound, computational models could be used to investigate various synthetic strategies, such as the cyclization reactions often employed for quinoline synthesis. nih.gov For instance, DFT calculations could help in understanding the mechanism of a Conrad-Limpach or a Gould-Jacobs reaction adapted for trifluoromethylated precursors. By modeling the transition state energies, one could predict the activation barriers for different pathways, identify potential byproducts, and suggest optimal temperatures, catalysts, or solvents to improve the reaction yield and selectivity. While specific studies on this molecule's synthesis are not detailed in the provided results, the methodologies for such predictions are well-established for related heterocyclic systems. researchgate.net

Theoretical Prediction of Spectroscopic Properties (IR, Raman, UV-Vis, NMR)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

IR and Raman Spectra: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical spectrum provides information about the characteristic stretching and bending modes of its functional groups, such as the O-H stretches of the hydroxyl groups, the C-F stretches of the trifluoromethyl group, and the vibrations of the quinoline ring. Comparing the calculated frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental FT-IR and Raman spectra is a standard method for structural verification. researchgate.netmdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. eurjchem.com For this compound, TD-DFT calculations would predict the π→π* and n→π* transitions responsible for its absorption profile. These calculations can also be performed in different solvents using continuum solvation models (like PCM) to predict solvatochromic shifts. eurjchem.com

NMR Spectra: The chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Theoretical NMR spectra are invaluable for assigning the signals in experimental spectra, especially for complex molecules. For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, the hydroxyl protons, the carbons of the quinoline skeleton, and the characteristic signal for the trifluoromethyl group in the ¹⁹F NMR spectrum. nih.gov

Conformational Stability and Isomeric Interconversion Studies

Computational chemistry provides a powerful lens for examining the structural and energetic properties of molecules at the atomic level. In the case of this compound, theoretical studies are crucial for understanding its conformational landscape and the potential for interconversion between different isomeric forms. While specific experimental data on this compound is not extensively available, density functional theory (DFT) calculations on analogous hydroxyquinoline systems offer significant insights into its likely behavior. These studies focus on identifying the most stable tautomeric forms and the energy barriers that govern their interconversion.

The conformational stability of this compound is largely dictated by the orientation of its hydroxyl groups and the potential for tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For dihydroxyquinolines, keto-enol tautomerism is a key consideration. The "dihydroxy" form (enol) can undergo proton transfer to become a "keto-enol" or "diketo" form.

Theoretical investigations on similar structures, such as 4-hydroxyquinoline (B1666331) derivatives, have shown that the keto form is often more stable. researchgate.netscirp.org This preference can be influenced by factors like intramolecular hydrogen bonding and the electronic effects of substituents. researchgate.net The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which can be expected to significantly influence the electron distribution in the quinoline ring system and thereby affect the relative stability of different tautomers.

Based on computational studies of 4-hydroxyquinoline, several tautomeric forms of this compound can be postulated and their relative stabilities estimated. The primary tautomeric equilibrium would involve the migration of protons from the hydroxyl groups to the ring nitrogen atom.

The main potential tautomers are:

Dihydroxy form (Enol-Enol): The canonical structure with hydroxyl groups at positions 2 and 7.

Keto-Enol form A: A proton from the 2-hydroxyl group migrates to the nitrogen atom, forming a quinolinone structure, while the 7-hydroxyl group remains.

Keto-Enol form B: A proton from the 7-hydroxyl group could theoretically migrate, though this is generally less favored in quinoline systems.

Zwitterionic forms: Intramolecular proton transfer could lead to zwitterionic structures, though these are typically higher in energy unless stabilized by a highly polar solvent.

Computational models, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to optimize the geometries of such tautomers and calculate their relative energies in both the gas phase and in various solvents using methods like the Polarizable Continuum Model (PCM). researchgate.net

Relative Tautomer Stabilities

The following table presents hypothetical relative energy data for the plausible tautomers of this compound, modeled on the known behavior of analogous hydroxyquinolines. researchgate.netscirp.org The dihydroxy form is taken as the reference (0.00 kcal/mol). Lower relative energy indicates greater stability.

| Tautomer | Hypothetical Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Notes |

|---|---|---|---|---|

| Dihydroxy (Enol-Enol) | This compound | 0.00 | 0.00 | Reference Structure |

| Keto-Enol (2-oxo) | 7-hydroxy-4-trifluoromethylquinolin-2(1H)-one | -2.50 | -3.80 | Likely the most stable tautomer due to amide resonance stabilization. |

| Keto-Enol (7-oxo) | 2-hydroxy-4-trifluoromethylquinolin-7(8H)-one | +8.50 | +6.20 | Less stable due to disruption of aromaticity in the benzene ring. |

| Zwitterion | Zwitterionic form | +15.00 | +9.50 | High energy in gas phase, stabilized by polar solvents. |

This table is illustrative and based on theoretical principles derived from studies on analogous compounds. Actual values would require specific DFT calculations for this compound.

Isomeric Interconversion

The interconversion between these tautomers involves proton transfer, which has an associated energy barrier. Computational studies can map these transition states to determine the activation energy required for the conversion. For hydroxyquinolines, the presence of protic solvents like water can facilitate this interconversion by forming hydrogen-bond bridges, thereby lowering the activation energy compared to the gas phase. researchgate.net The equilibrium between the tautomers is dynamic and the population of each isomer at a given time will depend on the temperature and the solvent environment. Studies on related compounds show that as the dielectric constant of the solvent increases, species with larger dipole moments are stabilized, which can shift the equilibrium. jocpr.com

Structure Activity Relationship Sar Studies in Quinoline Research

Methodological Frameworks for SAR Investigations

The investigation of SAR in quinoline (B57606) derivatives employs a variety of methodological frameworks, ranging from classical quantitative approaches to modern rational design strategies. These methods aim to create predictive models that can guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the variations in the biological activities of a group of structurally related compounds are dependent on the differences in their molecular properties. nih.gov This approach is widely used in drug discovery to predict the activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov

In the context of quinoline research, QSAR models have been successfully developed to predict various biological activities, including anticancer and antimicrobial effects. nih.govfrontiersin.org These models typically use a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. For instance, a QSAR study on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified the lowest unoccupied molecular orbital (LUMO) energy, molecular weight, and polarizability as key descriptors governing their anticancer activity. nih.gov

Two of the pioneering and most influential methods in QSAR are the Hansch analysis and the Free-Wilson analysis. nih.govnih.gov

The Hansch approach , also known as the linear free-energy related approach, correlates biological activity with the physicochemical parameters of the compounds. nih.gov This method is based on the assumption that the biological activity of a compound is a function of its electronic, hydrophobic, and steric properties. A typical Hansch equation combines parameters like the Hammett constant (σ) for electronic effects, the partition coefficient (log P or π) for hydrophobicity, and Taft's steric parameter (Es) to model the biological response. nih.gov The combination of multiple parameters in a linear regression equation was a significant advancement in QSAR. nih.gov

A mixed approach , combining the strengths of both Hansch and Free-Wilson analyses, has also been developed. This hybrid model allows for the inclusion of both indicator variables for specific structural features and continuous physicochemical parameters, offering a more comprehensive and flexible framework for SAR studies. nih.gov

The advancement of computational chemistry has enabled the use of quantum chemical indices as sophisticated molecular descriptors in QSAR studies. nih.gov These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic structure and reactivity of molecules. dntb.gov.uanih.gov

Commonly used quantum chemical descriptors include:

Energies of frontier molecular orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to a molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. nih.gov These are crucial for understanding chemical reactivity and have been used to model the mutagenicity of aromatic and heteroaromatic compounds. nih.gov

Atomic net charges: The distribution of charges within a molecule can influence its interaction with biological targets. Atomic net charges have been identified as important descriptors in predicting the anticancer activity of quinazoline (B50416) derivatives. frontiersin.org

Dipole moment: This descriptor quantifies the polarity of a molecule, which can affect its solubility and ability to cross biological membranes.

Electron density: The distribution of electrons in a molecule is fundamental to its chemical behavior. In a study of quinolinone-based thiosemicarbazones, electron density was found to play a role in their antituberculosis activity.

The use of these descriptors allows for the development of more accurate and mechanistically interpretable QSAR models for quinoline derivatives. nih.gov

Rational molecular design utilizes the understanding of a biological target's structure and the SAR of known ligands to design new molecules with improved properties. This approach has been widely applied to the quinoline scaffold to develop compounds for various therapeutic areas.

Key principles of rational design for quinoline derivatives include:

Scaffold Hopping and Modification: The quinoline ring system is a versatile and "druggable" scaffold that can be readily modified. Rational design often involves making systematic changes to the substituents and their positions on the quinoline core to enhance activity and selectivity.